
2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((5-(4-(2-Phenoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic compound. It contains a piperazine ring, which is often found in pharmaceuticals and is known for its versatile biological activity . The compound also features a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiadiazole derivatives have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring and a thiadiazole ring, linked by various functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the thiadiazole ring might participate in reactions involving the sulfur and nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the piperazine and thiadiazole rings might influence its solubility, stability, and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel 1,3,4-thiadiazole amide compounds containing piperazine, synthesized using aminothiourea and carbon disulfide, demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural biocide development (Z. Xia, 2015). Additionally, the creation of nonionic surfactants containing piperidine and piperazine based on thiadiazole, which showed notable antimicrobial activities, suggests utility in the development of new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).
Antimicrobial and Antitumor Evaluation
Compounds synthesized from 2-amino-1,3,4-thiadiazole have shown promising antitumor and antioxidant activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (W. Hamama et al., 2013). Further studies on benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone have demonstrated anti-inflammatory and analgesic activities, offering pathways for new anti-inflammatory drug development (A. Abu‐Hashem et al., 2020).
Insecticidal and Anthelmintic Potentials
Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has opened new avenues for the development of safer, more effective insecticides (A. Fadda et al., 2017). Additionally, novel synthesized 1,2,4-triazole compounds clubbed with the benzimidazole ring exhibited good anthelmintic activity, suggesting their use in combating parasitic worms (P. S. Kumar & J. Sahoo, 2014).
Anticholinesterase and Antileishmanicidal Activities
Some benzothiazole-based new piperazine-dithiocarbamate derivatives have been synthesized and investigated for their anticholinesterase properties, indicating potential applications in treating neurological disorders such as Alzheimer's disease (U. Mohsen et al., 2014). Moreover, compounds containing the piperazine moiety showed strong leishmanicidal activity against Leishmania major promastigotes, presenting a promising approach for leishmaniasis treatment (A. Foroumadi et al., 2005).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation.
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds , it can be inferred that this compound may affect the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential uses of this compound, particularly in the field of medicinal chemistry given the known biological activity of piperazine and thiadiazole derivatives .
: Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives through in vitro and in silico approach. : Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates.
Eigenschaften
IUPAC Name |
2-[[5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S2/c17-13(22)11-25-16-19-18-15(26-16)21-8-6-20(7-9-21)14(23)10-24-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGALRILJNCEALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

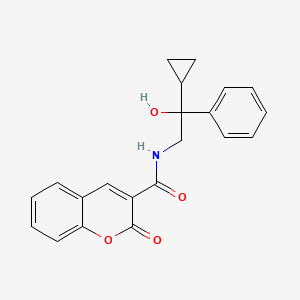
![2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2969531.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2969532.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2969533.png)
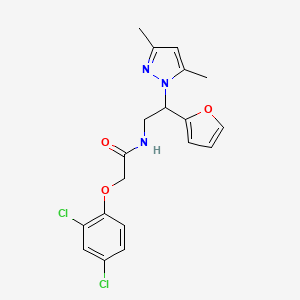
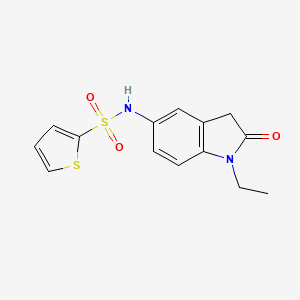
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)
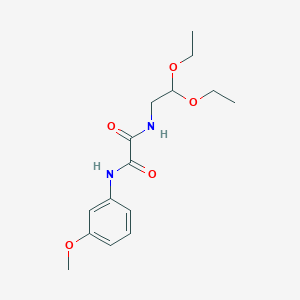
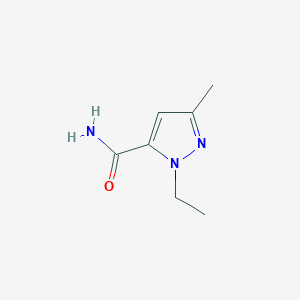
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
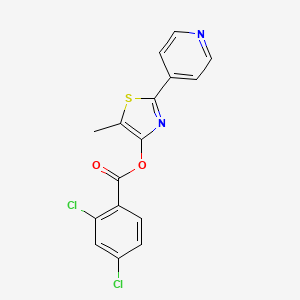
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2969550.png)
